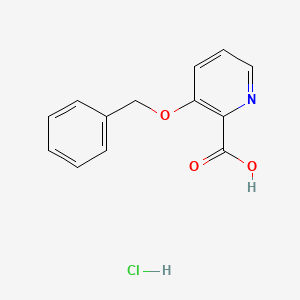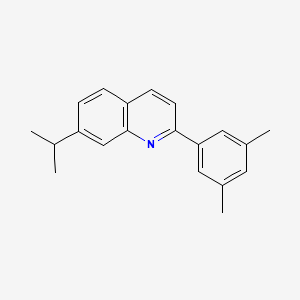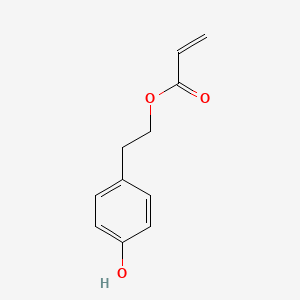
4-Hydroxyphenethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyphenethyl acrylate is an organic compound that belongs to the class of phenethyl acrylates It is characterized by the presence of a hydroxy group attached to the phenyl ring and an acrylate ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl alcohol with acrylic acid or its derivatives. One common method includes the reaction of 4-hydroxyphenethyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the desired ester.
化学反应分析
Types of Reactions: 4-Hydroxyphenethyl acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of 4-acetoxyphenethyl acrylate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Acetoxyphenethyl acrylate.
Reduction: 4-Hydroxyphenethyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学研究应用
4-Hydroxyphenethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.
Biology: The compound has been studied for its potential as a bioactive molecule with antioxidant properties.
Medicine: Research has explored its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of adhesives, sealants, and other materials that require specific mechanical and chemical properties.
作用机制
The mechanism of action of 4-Hydroxyphenethyl acrylate in biological systems involves its interaction with cellular components. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The acrylate group can undergo polymerization, leading to the formation of cross-linked networks that can encapsulate drugs or other bioactive molecules, facilitating controlled release.
相似化合物的比较
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenethyl structure but lacks the acrylate group.
Phenethyl acrylate: Lacks the hydroxy group on the phenyl ring.
4-Acetoxyphenethyl acrylate: Contains an acetoxy group instead of a hydroxy group.
Uniqueness: 4-Hydroxyphenethyl acrylate is unique due to the presence of both a hydroxy group and an acrylate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-11(13)14-8-7-9-3-5-10(12)6-4-9/h2-6,12H,1,7-8H2 |
InChI 键 |
YSUGIEHWIVGUDE-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


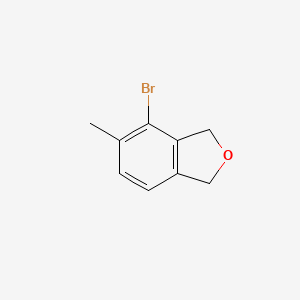
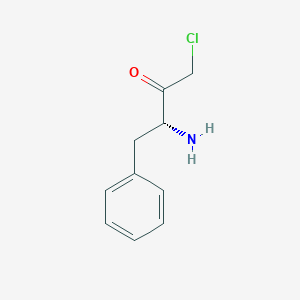
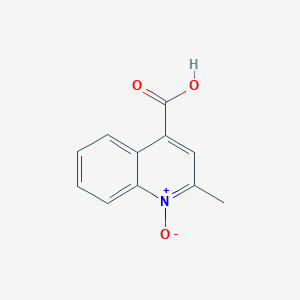
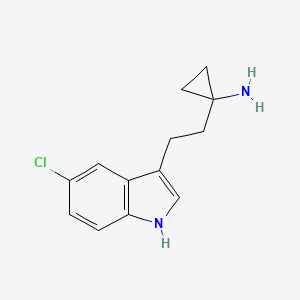
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
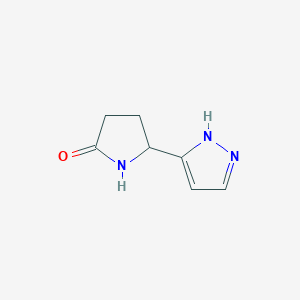
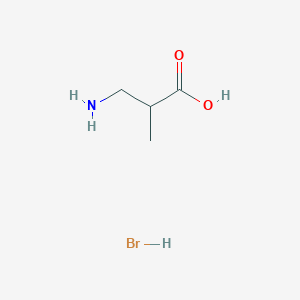
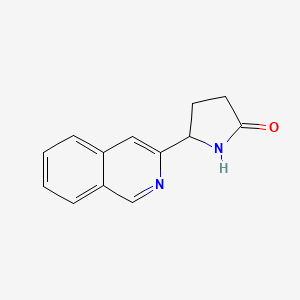
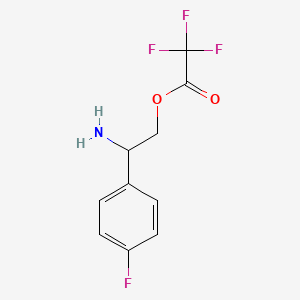


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
